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The landscape of targeted therapies for hormone receptor-positive (HR+), HER2-negative
(HERZ2-) breast cancer with activating mutations in the PIK3CA gene is evolving. Alpelisib
(Pigray®), the first approved PI3Ka inhibitor, has demonstrated clinical benefit, but its use is
often associated with on-target, off-tumor toxicities like hyperglycemia due to the inhibition of
wild-type PI3Ka.[1][2][3][4] This has spurred the development of next-generation, mutant-
selective PI3Ka inhibitors, such as tersolisib (RLY-2608), designed to offer a better therapeutic
window. This guide provides an objective comparison of tersolisib and alpelisib, supported by
available preclinical and clinical data.

Mechanism of Action: A Tale of Two Inhibitors

Both alpelisib and tersolisib target the p110a catalytic subunit of the PI3K enzyme, a key
component of the PISBK/AKT/mTOR signaling pathway, which is crucial for cell growth,
proliferation, and survival.[5] However, their modes of inhibition and selectivity profiles differ
significantly.

Alpelisib is an a-selective PI3K inhibitor, meaning it predominantly targets the p110a isoform
over other PI3K isoforms (3, y, 9). Its approval for use in combination with fulvestrant was a
significant advancement for patients with PIK3CA-mutated breast cancer.

Tersolisib (RLY-2608) is a next-generation, allosteric, and pan-mutant selective PI3Ka
inhibitor. It is designed to specifically target the mutated forms of p110a, while sparing the wild-
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type (WT) enzyme. This mutant-selectivity is intended to decouple the anti-tumor activity from

the side effects associated with inhibiting wild-type PI3Ka, such as hyperglycemia and rash.

Preclinical Data: Head-to-Head Comparison

Preclinical studies have highlighted the differential selectivity and effects of tersolisib and

alpelisib.
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Clinical Data: Efficacy and Safety

Clinical trials have demonstrated the efficacy of both alpelisib and tersolisib in patients with
PIK3CA-mutated, HR+/HER2- advanced breast cancer.

Alpelisib: The SOLAR-1 and BYLieve Trials

The approval of alpelisib was based on the pivotal Phase Il SOLAR-1 trial. The BYLieve trial
further evaluated its efficacy in a real-world setting, including patients who had progressed on a
CDKA4/6 inhibitor.
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aromatase
inhibitor.

Tersolisib: The ReDiscover Trial

Tersolisib is currently being evaluated in the Phase 1/2 ReDiscover trial. Preliminary data have
shown promising anti-tumor activity and a favorable safety profile.
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Experimental Protocols
SOLAR-1 Trial (Alpelisib)

o Study Design: A Phase lll, randomized, double-blind, placebo-controlled study.
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Patient Population: Men and postmenopausal women with HR+/HER2- advanced breast
cancer that had progressed on or after aromatase inhibitor therapy. Patients were assigned
to cohorts based on the PIK3CA mutation status of their tumor tissue.

Inclusion Criteria: Disease progression/recurrence on or after prior aromatase inhibitor
therapy, ECOG performance status < 1.

Exclusion Criteria: Symptomatic visceral disease, prior therapy with fulvestrant,
chemotherapy (neo/adjuvant permitted), or other PI3K/mTOR/AKT inhibitors.

Treatment: Patients were randomized 1:1 to receive either alpelisib (300 mg orally once
daily) plus fulvestrant (500 mg intramuscularly on Days 1 and 15 of Cycle 1, and then Day 1
of subsequent 28-day cycles) or placebo plus fulvestrant.

Primary Endpoint: Progression-free survival (PFS) in the PIK3CA-mutant cohort.

ReDiscover Trial (Tersolisib/RLY-2608)

Study Design: A first-in-human, Phase 1/2, open-label, dose-escalation and expansion study.

Patient Population: Patients with PIK3CA-mutant advanced solid tumors (monotherapy arm)
and patients with PIK3CA-mutant, HR+/HER2- metastatic breast cancer (combination with
fulvestrant).

Inclusion Criteria: Presence of a PIK3CA mutation (in blood or tumor), ECOG performance
status of 0-1, and evaluable disease. For the combination cohort, patients must have been
previously treated.

Exclusion Criteria: Prior treatment with a PI3K pathway inhibitor.

Treatment: RLY-2608 is administered orally on a continuous daily schedule in 4-week cycles.
The combination arm receives RLY-2608 plus fulvestrant. The recommended Phase 2 dose
(RP2D) for RLY-2608 in combination with fulvestrant has been identified as 600 mg twice
daily.

Primary Endpoints: Maximum tolerated dose (MTD)/RP2D and the adverse event profile.
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Visualizing the PIBK/AKT/mTOR Signaling Pathway

and Drug Mechanisms
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Caption: PISBK/AKT/mTOR pathway and points of inhibition by Alpelisib and Tersolisib.
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Caption: Simplified workflows of the SOLAR-1 and ReDiscover clinical trials.

Conclusion and Future Directions

Alpelisib has established the clinical utility of targeting PI3Ka in PIK3CA-mutated breast cancer.
However, its associated toxicities present a clinical challenge. Tersolisib, with its mutant-
selective mechanism, holds the promise of an improved therapeutic index by maintaining
potent anti-tumor efficacy while minimizing on-target, off-tumor side effects like hyperglycemia.

The preliminary clinical data for tersolisib are encouraging, showing a favorable safety profile
and promising efficacy. As more mature data from the ReDiscover trial and potential future
head-to-head studies become available, the role of these next-generation PI3Ka inhibitors in
the treatment paradigm for PIK3CA-mutated breast cancer will become clearer. For
researchers and drug development professionals, the evolution from broad-spectrum to
mutant-selective inhibitors in the PI3K pathway represents a significant step forward in
precision oncology.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b10862097?utm_src=pdf-body-img
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://www.benchchem.com/product/b10862097?utm_src=pdf-body-img
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://www.benchchem.com/product/b10862097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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breast-cancer]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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